Telenzepine hydrochloride is a thienobenzodiazepine compound recognized for its selective antagonistic action on muscarinic M1 receptors. It is primarily utilized in the treatment of peptic ulcers due to its ability to inhibit gastric acid secretion effectively. The compound has garnered interest for its potential applications in both pharmacological research and therapeutic settings, particularly in gastrointestinal disorders.
Telenzepine hydrochloride, with the chemical formula C19H23ClN4O2S, belongs to the class of muscarinic receptor antagonists. It is classified under the broader category of antimuscarinic agents, which are known for their role in modulating acetylcholine activity within the nervous system. The compound is identified by its CAS number 80880-90-6 and has been studied extensively for its pharmacological properties and mechanisms of action .
The synthesis of telenzepine hydrochloride involves several critical steps, starting with the formation of the thienobenzodiazepine core. A common synthetic route includes:
Telenzepine hydrochloride features a complex molecular structure characterized by its thieno[3,4-b][1,5]benzodiazepin-4-one framework. Key structural details include:
The molecular structure exhibits a thieno-benzodiazepine core that contributes to its pharmacological activity by facilitating selective binding to muscarinic receptors .
Telenzepine hydrochloride undergoes various chemical reactions that can modify its structure and reactivity:
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium azide as a nucleophile . These reactions are significant for synthesizing analogs or studying structure-activity relationships.
Telenzepine exerts its pharmacological effects primarily through selective antagonism at muscarinic M1 receptors. This mechanism involves:
This targeted action distinguishes telenzepine from other antimuscarinic agents that may have broader receptor activity.
Telenzepine hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for its formulation in pharmaceutical applications and influence its behavior in biological systems .
Telenzepine hydrochloride has diverse applications in scientific research:
The compound's selectivity for muscarinic M1 receptors makes it an important tool for exploring receptor pharmacology and developing targeted therapies .
Telenzepine hydrochloride, a potent M₁-selective muscarinic antagonist, originates from strategic modifications of the pirenzepine scaffold. Its synthesis employs a functionalized congener approach, enabling targeted chemical modifications at regions of bulk tolerance while preserving pharmacophore integrity. The core synthesis involves constructing a tricyclic thieno[3,4-b][1,5]benzodiazepin-10-one system, followed by introducing the pivotal 4-methylpiperazinylacetyl side chain at the N4 position. A critical advancement is the N-demethylation of the terminal piperazine ring using α-chloroethyl chloroformate, yielding a secondary amine intermediate [5]. This intermediate undergoes alkylation with 1,10-dibromodecane, followed by amination to generate primary amine congeners (e.g., TAC, Telenzepine Amino Congener) [5].
These functionalized congeners serve as versatile intermediates for covalent modifications. For instance, coupling TAC with meta-phenylene diisothiocyanate (m-DITC) produces m-DITC-TAC, an irreversible muscarinic antagonist with sub-nanomolar affinity (IC₅₀ = 0.19 nM for forebrain M₁ receptors). This derivative demonstrates 5-fold selectivity for M₁ over cardiac M₂ receptors, highlighting the precision achievable through congener functionalization [5]. The synthetic pathway is summarized below:
Key Synthetic Steps for Telenzepine Derivatives:
Table 1: Receptor Affinity of Telenzepine Congeners
Compound | M₁ Ki (nM) | M₂ Ki (nM) | M₁/M₂ Selectivity |
---|---|---|---|
Telenzepine | 0.94 [9] | 17.8 [9] | 19-fold |
TAC (Amine congener) | 2.4 [5] | 3.7 [5] | 1.5-fold |
m-DITC-TAC | 0.19 (IC₅₀) [5] | 0.95 (IC₅₀) [5] | 5-fold (irreversible) |
Telenzepine exhibits stable enantiomers due to restricted rotation around the biaryl axis linking the tricyclic core to the pendant phenyl ring. Resolution via chiral chromatography reveals distinct pharmacological profiles: the (+)-enantiomer shows 500-fold higher M₁ affinity (Kᵢ = 0.3 nM) compared to the (-)-enantiomer (Kᵢ = 150 nM) in rat cerebral cortex [6]. The enantiomerization barrier is remarkably high (ΔG‡ = 35 kcal/mol), resulting in kinetically stable atropisomers even at 90°C. Racemization half-life exceeds weeks at physiological temperatures, ensuring negligible interconversion in vivo [6].
The piperazine nitrogen introduces additional stereoelectronic complexity. Though typically pyramidal, its inversion barrier (~10–15 kcal/mol) permits rapid equilibrium between enantiomeric conformers at room temperature. However, protonation under physiological conditions (forming hydrochloride salt) locks the nitrogen in a planar sp² configuration, eliminating configurational instability at this site [8]. Molecular modeling confirms that M₁ selectivity arises from complementary binding of the (+)-enantomer to a hydrophobic cleft in transmembrane helices 3 and 5, while the (-)-enantomer suffers steric clashes [6].
Table 2: Stereoselectivity of Telenzepine Enantiomers
Parameter | (+)-Enantiomer | (−)-Enantiomer |
---|---|---|
M₁ Affinity (Kᵢ, nM) | 0.3 [6] | 150 [6] |
M₂ Affinity (Kᵢ, nM) | 4.5 [6] | 338 [6] |
M₁/M₂ Selectivity Ratio | 15 | 2.25 |
Racemization Half-life (25°C) | >30 days [6] | >30 days [6] |
All-atom molecular dynamics (MD) simulations (100 ns, explicit solvent) reveal critical insights into Telenzepine’s dynamic behavior in solution. The thienobenzodiazepine core exhibits rigidity (RMSD < 0.5 Å), while the 4-methylpiperazinylacetyl tail displays segmental mobility. Key observations include:
Table 3: Molecular Dynamics Parameters of Telenzepine Hydrochloride
Simulation Parameter | 300 K | 350 K | 368 K |
---|---|---|---|
Core RMSD (Å) | 0.45 ± 0.08 | 1.20 ± 0.15 | 1.75 ± 0.22 |
Piperazine RMSF (Å) | 1.8 ± 0.3 | 2.5 ± 0.4 | 3.2 ± 0.6 |
H-bonds with Water | 6.2 ± 0.9 | 8.1 ± 1.2 | 9.5 ± 1.5 |
Prolonged exposure to acidic environments (pH < 3) induces a reversible ring-opening of Telenzepine’s benzodiazepine moiety. This rearrangement proceeds via acid-catalyzed hydrolysis of the C10 carbonyl-imine bond (Figure 4A), generating a linear keto-amine intermediate. Kinetic studies (¹H NMR, 37°C) reveal:
Notably, the open form retains weak antimuscarinic activity (IC₅₀ ≈ 5 μM), suggesting partial receptor engagement. However, structural characterization (2D NMR) confirms that recyclization predominantly regenerates native Telenzepine (>95%), with <5% forming the isomeric 7,8-dihydrothienodiazepine via intramolecular aldol condensation [8]. This acid sensitivity necessitates protective formulations (enteric coating) to prevent gastric degradation.
Table 4: Acid-Induced Rearrangement Products of Telenzepine Hydrochloride
Condition | Major Product | Yield | Bioactivity (M₁ Kᵢ, nM) |
---|---|---|---|
pH 7.4 | Native Telenzepine | >99% | 0.94 [9] |
pH 2.0, 1 hr | Open-chain keto-amine | 92% | ~5,000 [8] |
pH 7.0 (re-neutralized) | Regenerated Telenzepine | 95% | 0.94 [8] |
pH 2.0, 24 hr | 7,8-Dihydrothienodiazepine* | <5% | Not determined |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7